![molecular formula C18H24ClNO4 B13054367 Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13054367.png)
Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spiro linkage between a chromane and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, including the formation of the chromane and piperidine rings, followed by their spiro linkage. Common synthetic routes may involve:
Formation of the Chromane Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage between the chromane and piperidine rings, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield various substituted derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular functions.
類似化合物との比較
Similar Compounds
Tert-butyl 6-chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of lipid-lowering drugs.
Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate: A valuable chiral synthon for cholesterol-lowering drugs.
Uniqueness
Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This spiro structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
特性
分子式 |
C18H24ClNO4 |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
tert-butyl 6-chloro-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10,14,21H,6-9,11H2,1-3H3 |
InChIキー |
UPAJULXBODGFRZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C(O2)C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


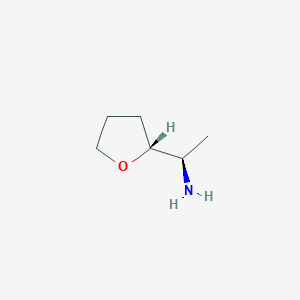
![3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine](/img/structure/B13054294.png)
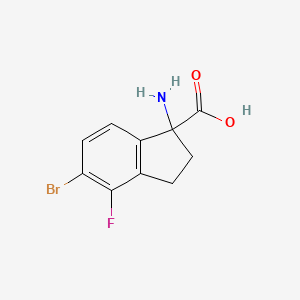



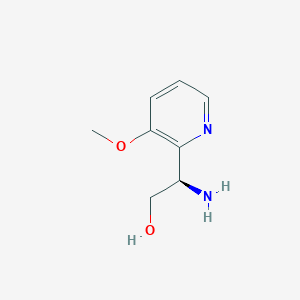

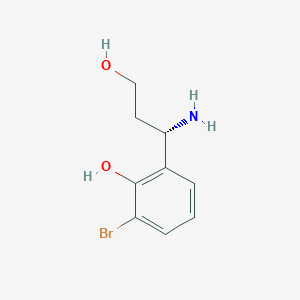
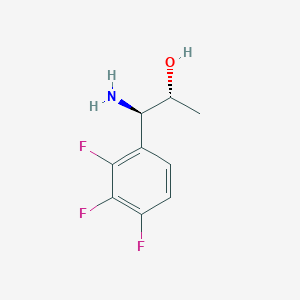
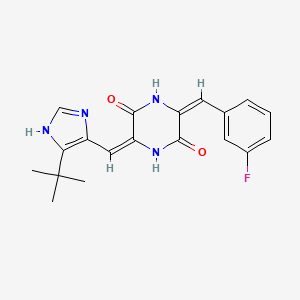

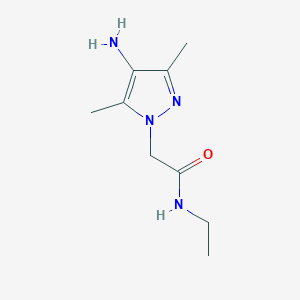
![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13054373.png)
